Cas no 2137-18-0 (Gestonorone)

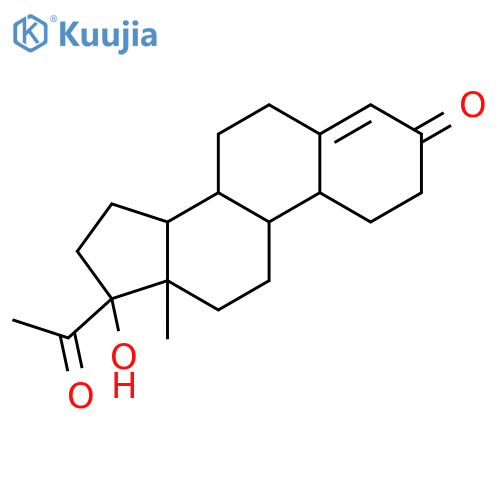

Gestonorone structure

Gestonorone 化学的及び物理的性質

名前と識別子

-

- Gestonorone

- 17-Hydroxy-19-norpregn-4-ene-3,20-dione

- 17a-Hydroxy-19-norpregn-4-ene-3,20-dione

- 17a-Hydroxy-19-norprogesterone

- (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

- 17alpha-Hydroxy-19-norprogesterone

- 17-hydroxy-19-nor-4-pregnene-3,20-dione

- 17-Hydroxy-19-nor-pregn-4-en-3,20-dion

- 19-Norpregn-4-ene-3,20-dione, 17-hydroxy-

- 2137-18-0

- SCHEMBL141624

- Gestonorone [INN:BAN]

- UNII-H4G605B7VP

- (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one

- TX 045

- CHEMBL3707212

- Q5553699

- H4G605B7VP

- EINECS 218-378-2

- DTXSID50175631

- 17alpha-Hydroxy-19-norpregn-4-ene-3,20-dione

- EC 218-378-2

- CHEBI:135991

- NS00011523

- Gestonoron

- 16895-64-0

- DB13230

- (8R, 9S, 10R, 13S, 14S, 17R)-17-acetyl-17-hydroxy-13-methyl-1, 2, 6, 7, 8, 9, 10, 11, 12, 14, 15, 16-dodecahydrocyclopenta[a]phenanthren-3-one

- GESTONORONE [WHO-DD]

- NCGC00510144-01

- Gestronol; TX 045

- AKOS015896530

- DTXCID6098122

- (1S,2R,10R,11S,14R,15S)-14-acetyl-14-hydroxy-15-methyltetracyclo(8.7.0.0^(2,7).0^(11,15))heptadec-6-en-5-one

- Gestronol

- GTFUITFQDGVJSK-XGXHKTLJSA-N

- (1S,2R,10R,11S,14R,15S)-14-acetyl-14-hydroxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-5-one

- 19-nor-4-pregnen-17-ol-3,20-dione

- FG39643

- 218-378-2

-

- MDL: MFCD03695613

- インチ: 1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1

- InChIKey: GTFUITFQDGVJSK-XGXHKTLJSA-N

- ほほえんだ: O=C1CC[C@]2([H])[C@@]3([H])CC[C@]4(C)[C@](C(C)=O)(O)CC[C@@]4([H])[C@]3([H])CCC2=C1

計算された属性

- せいみつぶんしりょう: 316.20400

- どういたいしつりょう: 316.204

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 1

- 複雑さ: 592

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 54.4A^2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.17

- ゆうかいてん: 222-224 ºC

- ふってん: 484.9°C at 760 mmHg

- フラッシュポイント: 261.2±25.2 °C

- 屈折率: 1.564

- PSA: 54.37000

- LogP: 3.44830

- じょうきあつ: No data available

Gestonorone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H351 (100%) H360 (100%) H362 (100%)

- ちょぞうじょうけん:Store long-term at 2-8°C

Gestonorone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-13380-5MG |

Gestonorone |

2137-18-0 | >98% | 5mg |

£128.00 | 2025-02-08 | |

| TRC | G368270-1g |

Gestonorone |

2137-18-0 | 1g |

$ 234.00 | 2023-09-07 | ||

| TRC | G368270-5g |

Gestonorone |

2137-18-0 | 5g |

$ 656.00 | 2023-09-07 | ||

| TRC | G368270-2.5g |

Gestonorone |

2137-18-0 | 2.5g |

$ 420.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | Y1235365-100mg |

19-Norpregn-4-ene-3,20-dione, 17-hydroxy- |

2137-18-0 | 98%(HPLC) | 100mg |

$180 | 2024-06-06 | |

| A2B Chem LLC | AI44947-5g |

19-Norpregn-4-ene-3,20-dione, 17-hydroxy- |

2137-18-0 | 98%(HPLC) | 5g |

$706.00 | 2024-04-20 | |

| A2B Chem LLC | AI44947-1g |

19-Norpregn-4-ene-3,20-dione, 17-hydroxy- |

2137-18-0 | 98%(HPLC) | 1g |

$252.00 | 2024-04-20 | |

| 1PlusChem | 1P00I4KZ-5g |

19-Norpregn-4-ene-3,20-dione, 17-hydroxy- |

2137-18-0 | 98% (HPLC) | 5g |

$767.00 | 2025-02-28 | |

| 1PlusChem | 1P00I4KZ-25mg |

19-Norpregn-4-ene-3,20-dione, 17-hydroxy- |

2137-18-0 | 98% (HPLC) | 25mg |

$47.00 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1235365-5g |

19-Norpregn-4-ene-3,20-dione, 17-hydroxy- |

2137-18-0 | 98%(HPLC) | 5g |

$1090 | 2024-06-06 |

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬